molecular formula C14H11N3O B1678702 Mebendazole-amine CAS No. 52329-60-9

Mebendazole-amine

Cat. No.: B1678702
CAS No.: 52329-60-9
M. Wt: 237.26 g/mol
InChI Key: GPMHHSJZGVOEFS-UHFFFAOYSA-N
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Description

Mebendazole-amine is an organic compound with the molecular formula C14H11N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the second position and a benzoyl group at the fifth position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

Mechanism of Action

Target of Action

Mebendazole-amine primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By targeting tubulin, this compound disrupts the structure and function of the cells of the parasites .

Mode of Action

This compound inhibits the polymerization of tubulin into microtubules . This inhibition leads to the degeneration of the cytoplasmic microtubules within the intestinal cells of the parasites . The disruption of these microtubules affects the metabolic processes of the parasites, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of the cytoskeleton in the cells of the parasites . This disruption affects the parasites’ ability to maintain their structure and carry out essential functions, leading to their death .

Pharmacokinetics

This compound exhibits poor bioavailability, with only 2% of the administered dose being excreted in the urine . The majority of the drug is excreted in the feces as unchanged drug or a primary metabolite . The half-life of this compound ranges from 3 to 6 hours .

Result of Action

The primary result of this compound’s action is the death of the parasites. By disrupting the parasites’ cellular structure and metabolic processes, this compound effectively kills the parasites . This leads to the elimination of the parasites from the host’s body, thereby treating the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the efficacy of this compound . Additionally, the count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of albendazole or mebendazole against A. lumbricoides

Biochemical Analysis

Biochemical Properties

Mebendazole-amine, as a metabolite of Mebendazole, may share some of its biochemical properties. The principal mode of action for Mebendazole is by its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction with tubulin disrupts the cytoskeleton, affecting many biochemical reactions within the cell.

Cellular Effects

Mebendazole has been shown to have significant effects on various types of cells. For instance, it induces a dose- and time-dependent apoptotic response in human lung cancer cell lines . It also reduces cell proliferation, induces apoptosis, and causes G2/M cell cycle arrest in triple-negative breast cancer cells . These effects are likely due to the disruption of microtubules, which are essential for cell division and intracellular transport .

Molecular Mechanism

The molecular mechanism of action of Mebendazole involves its inhibitory effect on tubulin polymerization . This disruption of microtubules can lead to cell cycle arrest, disruption of intracellular transport, and induction of apoptosis . Additionally, Mebendazole has been found to inhibit the hedgehog pathway, which is involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mebendazole can change over time. For example, in a study on the safety and efficacy of individualized dosed Mebendazole in patients with advanced gastrointestinal cancer, all patients experienced rapid progressive disease . This suggests that the effects of Mebendazole may not be long-lasting, and its stability and degradation in the body could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Mebendazole can vary with different dosages in animal models. For instance, in a study on the therapeutic efficacy of Mebendazole in a rodent model of malignant meningioma, Mebendazole was found to reduce tumor cell growth and invasion at high doses . The specific effects of this compound at different dosages in animal models have not been extensively studied.

Metabolic Pathways

Mebendazole is involved in the metabolic pathway of helminth infections, where it disrupts the parasites’ biochemical processes . The specific metabolic pathways that this compound is involved in are not well-studied. Given that it is a metabolite of Mebendazole, it may be involved in similar pathways.

Transport and Distribution

It is known that Mebendazole is poorly absorbed into the bloodstream, suggesting that its distribution may be largely confined to the gastrointestinal tract .

Subcellular Localization

Some copper-containing amine oxidases, which are structurally similar to this compound, have been found to localize to peroxisomes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mebendazole-amine typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Mebendazole-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Mebendazole-amine can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHHSJZGVOEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200353
Record name R-18986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52329-60-9
Record name Aminomebendazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminomebendazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-18986
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Record name 52329-60-9
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Synthesis routes and methods

Procedure details

A slurry of 50 g of 2-amino-1-isopropylsulfonyl-5-benzoylbenzimidazole was heated in 300 ml of acetone and 500 ml of water with 350 ml of 1N sodium hydroxide on a steam bath for two hours. The heating was continued to remove the acetone. Afterwards the solution was cooled to room temperature with stirring. When the cleavage was complete, the precipitate title compound was filtered and washed with water. m/e=237, 160, 105, 77.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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